molecular formula C12H10N2O6S B2583247 3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1009163-24-9

3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Cat. No.: B2583247
CAS No.: 1009163-24-9
M. Wt: 310.28
InChI Key: GVBBTYSIKUUTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a benzoic acid moiety, and a carboxymethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the benzoic acid moiety and the carboxymethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzoic acid: Shares the benzoic acid moiety but lacks the thiazolidine ring and carboxymethyl group.

    3-Carboxybenzoic acid: Similar in structure but without the thiazolidine ring and amino group.

Uniqueness

3-((3-(Carboxymethyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3-[[3-(carboxymethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O6S/c15-8(16)5-14-10(17)9(21-12(14)20)13-7-3-1-2-6(4-7)11(18)19/h1-4,9,13H,5H2,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBBTYSIKUUTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2C(=O)N(C(=O)S2)CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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